An In-depth Technical Guide to 4-Chloropiperidine-1-carbonyl chloride (CAS 2445790-40-7)
An In-depth Technical Guide to 4-Chloropiperidine-1-carbonyl chloride (CAS 2445790-40-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloropiperidine-1-carbonyl chloride, a bifunctional building block of significant interest in medicinal chemistry and organic synthesis. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from analogous structures and fundamental chemical principles to offer a detailed perspective on its properties, synthesis, reactivity, and potential applications. The guide is intended to serve as a valuable resource for researchers in drug discovery and development, providing insights into the strategic utilization of this versatile scaffold.
Introduction: The Strategic Value of a Bifunctional Piperidine Scaffold
The piperidine moiety is a ubiquitous structural motif in a vast number of FDA-approved drugs and biologically active natural products.[1][2][3] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for creating three-dimensional diversity in drug candidates.[1] 4-Chloropiperidine-1-carbonyl chloride (CAS 2445790-40-7) emerges as a particularly valuable building block by incorporating two distinct reactive centers: a reactive carbamoyl chloride and a synthetically versatile chloropiperidine ring.
This dual functionality allows for sequential and orthogonal chemical modifications, making it an attractive starting material for the construction of complex molecular architectures and diverse chemical libraries for high-throughput screening. The carbamoyl chloride group provides a ready handle for the introduction of various nucleophiles to form stable carbamates, ureas, and other derivatives, while the chlorine atom at the 4-position of the piperidine ring can be displaced by a range of nucleophiles or participate in cross-coupling reactions.
Physicochemical and Spectroscopic Properties
While experimental data for 4-Chloropiperidine-1-carbonyl chloride is not extensively reported, its key properties can be predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 4-Chloropiperidine-1-carbonyl chloride
| Property | Value | Source |
| CAS Number | 2445790-40-7 | [4] |
| Molecular Formula | C₆H₉Cl₂NO | [5] |
| Molecular Weight | 182.05 g/mol | [4] |
| IUPAC Name | 4-chloropiperidine-1-carbonyl chloride | [5] |
| SMILES | O=C(Cl)N1CCC(Cl)CC1 | [5] |
| Predicted XlogP | 1.9 | [5] |
| Predicted Boiling Point | Data not available | |
| Predicted Melting Point | Data not available | |
| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Inferred |
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics based on the analysis of similar piperidine and acyl chloride containing molecules.[6][7]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.60-3.80 (m, 2H, -N-CH₂- equatorial)
-
δ 3.40-3.60 (m, 2H, -N-CH₂- axial)
-
δ 4.00-4.20 (m, 1H, -CH(Cl)-)
-
δ 2.00-2.20 (m, 2H, -CH₂- adjacent to CH(Cl))
-
δ 1.80-2.00 (m, 2H, -CH₂- adjacent to N)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 148-150 (C=O)
-
δ 55-60 (C-Cl)
-
δ 45-50 (-N-CH₂)
-
δ 30-35 (-CH₂)
-
-
IR (neat):
-
~1780 cm⁻¹ (strong, C=O stretch of the acyl chloride)
-
~2940 cm⁻¹ (C-H stretch)
-
~750 cm⁻¹ (C-Cl stretch)
-
-
Mass Spectrometry (EI):
-
Predicted [M]+ at m/z 181/183 (exhibiting the characteristic 3:1 isotopic pattern for one chlorine atom from the carbonyl chloride and another from the piperidine ring).
-
Fragment ions corresponding to the loss of Cl, COCl, and HCl are expected.
-
Synthesis and Reactivity
Proposed Synthesis
A plausible and efficient method for the synthesis of 4-Chloropiperidine-1-carbonyl chloride involves the reaction of 4-chloropiperidine with a phosgene equivalent, such as phosgene (COCl₂) or triphosgene, in an inert solvent.[8][9] The use of a non-nucleophilic base, such as triethylamine or pyridine, is typically required to neutralize the HCl byproduct generated during the reaction.
Reaction Scheme:
Conceptual Experimental Protocol:
-
Reaction Setup: A solution of 4-chloropiperidine (1.0 eq) and a non-nucleophilic base (1.1 eq) in a dry, aprotic solvent (e.g., dichloromethane or toluene) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Phosgene Source: A solution of phosgene or triphosgene (0.4 eq for triphosgene) in the same solvent is added dropwise to the cooled reaction mixture, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is filtered to remove the precipitated hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be purified by vacuum distillation or column chromatography on silica gel.
Causality behind Experimental Choices: The use of an inert atmosphere and dry solvents is crucial due to the high reactivity of phosgene and the product with water. The low temperature helps to control the exothermicity of the reaction and minimize side reactions. A non-nucleophilic base is employed to avoid its reaction with the phosgene or the product.
Reactivity Profile
The reactivity of 4-Chloropiperidine-1-carbonyl chloride is dictated by its two electrophilic centers: the carbonyl carbon of the carbamoyl chloride and the carbon atom bearing the chlorine at the 4-position of the piperidine ring.
-
Carbamoyl Chloride Reactivity: The carbamoyl chloride is a highly reactive acylating agent. It will readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding carbamates, ureas, and thiocarbamates, respectively. These reactions are typically rapid and high-yielding.
-
4-Chloro Group Reactivity: The chlorine atom at the 4-position is susceptible to nucleophilic substitution, although it is generally less reactive than the carbamoyl chloride. This allows for selective reactions at the nitrogen first, followed by modification at the 4-position. The reactivity of the C-Cl bond can be enhanced by the choice of nucleophile and reaction conditions. It can also participate in various transition-metal-catalyzed cross-coupling reactions.
The differential reactivity of these two sites allows for a modular and strategic approach to the synthesis of complex molecules.
Applications in Drug Discovery and Organic Synthesis
The unique bifunctional nature of 4-Chloropiperidine-1-carbonyl chloride makes it a powerful tool for the rapid generation of molecular diversity in drug discovery programs.
-
Scaffold for Library Synthesis: By reacting the carbamoyl chloride with a diverse set of amines or alcohols, and subsequently displacing the 4-chloro group with another set of nucleophiles, large and diverse chemical libraries can be efficiently constructed around the piperidine core.
-
Introduction of the Piperidine Moiety: This reagent serves as a convenient synthon for introducing the 4-chloropiperidine-1-carbonyl moiety into a target molecule. This is particularly useful in the synthesis of compounds where the piperidine ring is a key pharmacophore.
-
Synthesis of Biologically Active Compounds: The piperidine scaffold is present in a wide range of therapeutic agents, including analgesics, antipsychotics, and antihistamines.[3] 4-Chloropiperidine-1-carbonyl chloride provides a versatile starting point for the synthesis of novel analogs of these drugs.
Safety and Handling
As with all acyl chlorides and organochlorine compounds, 4-Chloropiperidine-1-carbonyl chloride should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is expected to be corrosive and a lachrymator.[10] Contact with skin and eyes should be avoided, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Inhalation of vapors should be avoided. The toxicological properties have not been fully investigated.[10]
-
Reactivity Hazards: It will react violently with water and other protic solvents to release HCl gas. It should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10] For inhalation, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[10]
Conclusion
4-Chloropiperidine-1-carbonyl chloride is a highly versatile and valuable building block for organic synthesis and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, enabling the efficient construction of complex molecules and diverse chemical libraries. While specific experimental data for this compound is limited, its properties and reactivity can be reliably inferred from the well-established chemistry of acyl chlorides and piperidines. This guide provides a foundational understanding of this important reagent, empowering researchers to strategically incorporate it into their synthetic endeavors.
Visualization of Key Relationships
Diagram 1: Synthesis and Core Reactivity
Caption: Synthetic route and primary reactivity pathways of the title compound.
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